2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Overview
Description
“2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound that has been used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . It is a compound of interest in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .
Synthesis Analysis
The synthesis of this compound can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is C7H3BrClF3O3S . Its structure includes a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a sulfonyl chloride group .Chemical Reactions Analysis
This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethoxy)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethoxy)phenyl)indole . It can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is 339.51 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has zero hydrogen bond donors and six hydrogen bond acceptors .Scientific Research Applications
Aryne Route to Naphthalenes
- Study 1: Research by Schlosser and Castagnetti (2001) explored the aryne route to naphthalenes using derivatives of 2-Bromo-4-(trifluoromethoxy)benzene. They achieved the generation of arynes and their subsequent interception with furan, leading to cycloadducts that can be further processed into trifluoromethoxy-1-naphthols or brominated to yield other derivatives (Schlosser & Castagnetti, 2001).
Synthesis of Penoxsulam Building Block
- Study 2: Huang et al. (2019) detailed the synthesis of a key building block of penoxsulam, starting from commercially available 3-bromobenzotrifluoride and ultimately leading to 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (Huang et al., 2019).
Palladium-Catalyzed Ortho-Sulfonylation
- Study 3 & 4: Xu et al. (2015) developed a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides, including derivatives similar to 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride. This process is applicable to both electron-rich and electron-deficient substrates, facilitating the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).
Reactivity Towards Sulfonyl Chlorides
- Study 7: Beryozkina et al. (2015) investigated the reactivity of 1,2,3-triazoles with sulfonyl chlorides, yielding mixtures of regioisomeric sulfonyl-1,2,3-triazoles. The research highlights the influence of the azolyl ring and the sulfonyl chloride's substituent size on product ratios (Beryozkina et al., 2015).
Friedel-Crafts Sulfonylation
- Study 8: Nara et al. (2001) explored Friedel-Crafts sulfonylation in ionic liquids, using substrates like 4-methyl benzenesulfonyl chloride to produce diaryl sulfones. This study demonstrates enhanced reactivity and yields under ambient conditions (Nara et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWRUCDVDGRSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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